Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a 4-methoxybenzenesulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is unique due to the presence of the 4-methoxybenzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in the design of enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C17H25NO5S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-15(10-12-18)24(20,21)14-7-5-13(22-4)6-8-14/h5-8,15H,9-12H2,1-4H3 |
InChI Key |
RQDVFANRUPFKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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